molecular formula C20H20N2O B5626756 4-(4-Methylphenyl)-6-phenyl-2-propan-2-yloxypyrimidine

4-(4-Methylphenyl)-6-phenyl-2-propan-2-yloxypyrimidine

Cat. No.: B5626756
M. Wt: 304.4 g/mol
InChI Key: YBKHOZWRWSJGTG-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-6-phenyl-2-propan-2-yloxypyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound features a pyrimidine ring substituted with a 4-methylphenyl group at the 4-position, a phenyl group at the 6-position, and a propan-2-yloxy group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-6-phenyl-2-propan-2-yloxypyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring. The specific steps are as follows:

    Condensation Reaction: The reaction between 4-methylbenzaldehyde and benzaldehyde with urea in the presence of a catalyst such as hydrochloric acid or sodium hydroxide.

    Cyclization: The intermediate product undergoes cyclization to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-6-phenyl-2-propan-2-yloxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the propan-2-yloxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in isopropanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-(4-Methylphenyl)-6-phenyl-2-propan-2-yloxypyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-6-phenyl-2-propan-2-yloxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with similar structural features.

    Mephedrone (4-MMC): A synthetic cathinone with a 4-methylphenyl group.

    Sulfonimidates: Organosulfur compounds with similar synthetic applications.

Uniqueness

4-(4-Methylphenyl)-6-phenyl-2-propan-2-yloxypyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of aromatic and aliphatic groups makes it versatile for various applications in research and industry.

Properties

IUPAC Name

4-(4-methylphenyl)-6-phenyl-2-propan-2-yloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-14(2)23-20-21-18(16-7-5-4-6-8-16)13-19(22-20)17-11-9-15(3)10-12-17/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKHOZWRWSJGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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